molecular formula C20H27N5OS B357516 4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine CAS No. 827000-58-8

4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine

Cat. No.: B357516
CAS No.: 827000-58-8
M. Wt: 385.5g/mol
InChI Key: WXPOXFWEQBDFCI-UHFFFAOYSA-N
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Description

4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine is a complex organic compound that belongs to the class of triazinoindole derivatives.

Properties

CAS No.

827000-58-8

Molecular Formula

C20H27N5OS

Molecular Weight

385.5g/mol

IUPAC Name

4-[2-[(5-butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine

InChI

InChI=1S/C20H27N5OS/c1-3-4-7-25-17-6-5-15(2)14-16(17)18-19(25)21-20(23-22-18)27-13-10-24-8-11-26-12-9-24/h5-6,14H,3-4,7-13H2,1-2H3

InChI Key

WXPOXFWEQBDFCI-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)SCCN4CCOCC4

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)SCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine typically involves a multi-step process. One common method includes the reaction of 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine involves its interaction with specific molecular targets. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine is unique due to its combination of the triazinoindole core with a morpholine ring and sulfide linkage.

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